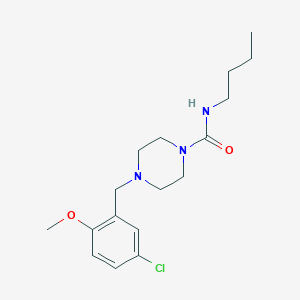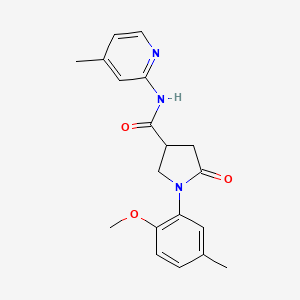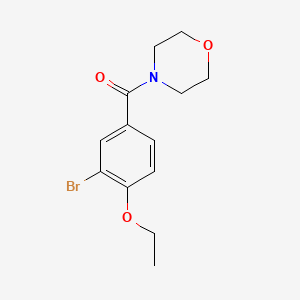![molecular formula C19H23IN2O3S B4738940 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide
Descripción general
Descripción
N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide, commonly known as DPA-714, is a small molecule radioligand used in positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO is involved in many cellular processes, including apoptosis, inflammation, and steroidogenesis. The expression of TSPO is increased in many pathological conditions, such as neurodegenerative diseases, cancer, and inflammation. Therefore, DPA-714 PET imaging can be used to detect and monitor the progression of these diseases.
Mecanismo De Acción
DPA-714 binds to the TSPO with high affinity and specificity. The TSPO is involved in the transport of cholesterol into the mitochondria for steroidogenesis and the regulation of apoptosis and inflammation. The binding of DPA-714 to the TSPO can modulate these processes, leading to changes in cellular function and metabolism. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can provide information on the expression and distribution of TSPO in various tissues and organs. TSPO expression is increased in many pathological conditions, such as neurodegenerative diseases, cancer, and inflammation. Therefore, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can be used to detect and monitor the progression of these diseases. In addition, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can be used to investigate the effect of environmental toxins on TSPO expression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has higher sensitivity and specificity for detecting TSPO expression in vivo. DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can also provide quantitative information on TSPO expression, which can be used to monitor disease progression and response to treatment. However, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has some limitations, such as the need for a cyclotron to produce the radioligand and the short half-life of the radioligand, which limits the imaging time.
Direcciones Futuras
There are several future directions for DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging research. One direction is to investigate the role of TSPO in other diseases, such as diabetes, cardiovascular disease, and infectious diseases. Another direction is to develop new TSPO ligands with higher affinity and specificity for imaging and therapy. In addition, the development of new N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging technologies, such as time-of-flight N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide and total-body N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide, can improve the sensitivity and specificity of DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging. Finally, the combination of DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging with other imaging modalities, such as MRI and CT, can provide complementary information on disease progression and response to treatment.
Aplicaciones Científicas De Investigación
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For example, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been used to study the progression of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has also been used to monitor the response to treatment in cancer patients. In addition, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been used to investigate the effect of environmental toxins on TSPO expression in animal models.
Propiedades
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN2O3S/c1-3-13-22(14-4-2)26(24,25)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZCIUKAZWKAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide](/img/structure/B4738857.png)
![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4738860.png)
![2-(4-methoxyphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4738865.png)
![2-[(2,2-diphenylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4738869.png)
![2-chloro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4738893.png)



![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4738906.png)
![N-(4-methylbenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4738920.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4738961.png)
